[As(4-F)F4]-GHRP-6
CAS No.:
Cat. No.: VC14540498
Molecular Formula: C42H59FN12O7S
Molecular Weight: 895.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C42H59FN12O7S |
|---|---|
| Molecular Weight | 895.1 g/mol |
| IUPAC Name | (2S)-6-amino-2-[[(2R)-2-[[[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-[(4-fluorocyclohexyl)methyl]sulfamoyl]amino]-3-phenylpropanoyl]amino]hexanamide |
| Standard InChI | InChI=1S/C42H59FN12O7S/c1-26(50-41(59)36(20-29-22-48-34-12-6-5-11-32(29)34)52-40(58)33(45)21-31-23-47-25-49-31)39(57)53-55(24-28-14-16-30(43)17-15-28)63(61,62)54-37(19-27-9-3-2-4-10-27)42(60)51-35(38(46)56)13-7-8-18-44/h2-6,9-12,22-23,25-26,28,30,33,35-37,48,54H,7-8,13-21,24,44-45H2,1H3,(H2,46,56)(H,47,49)(H,50,59)(H,51,60)(H,52,58)(H,53,57)/t26-,28?,30?,33-,35-,36+,37+/m0/s1 |
| Standard InChI Key | WYIBLRVRRGCPGV-FQYZGFJBSA-N |
| Isomeric SMILES | C[C@@H](C(=O)NN(CC1CCC(CC1)F)S(=O)(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)N |
| Canonical SMILES | CC(C(=O)NN(CC1CCC(CC1)F)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)N |
Introduction
Chemical Structure and Synthesis
Structural Modifications
[As(4-F)F4]-GHRP-6 (H-His-D-Trp-Ala-As(4-F)F-D-Phe-Lys-NH2) is characterized by substituting the native phenylalanine residue at position 4 with a para-fluorophenylalanine sulfuryl (As(4-F)F) group . This sulfuryl substitution introduces conformational rigidity while preserving aromatic interactions critical for CD36 binding . The hexapeptide backbone retains the D-Trp and D-Phe residues essential for GHRP-6’s secondary structure, ensuring compatibility with solid-phase peptide synthesis (SPPS) methodologies .
Synthetic Methodology
The synthesis of [As(4-F)F4]-GHRP-6 employs Fmoc-based SPPS on a Rink amide resin, incorporating Boc-protected As(4-F)F building blocks. Post-assembly, global deprotection using trifluoroacetic acid (TFA) yields the crude peptide, purified via reverse-phase HPLC (>95% purity) . Mass spectrometry confirms molecular integrity (observed m/z: 987.4 Da; calculated: 987.3 Da) .
Pharmacological Profile
CD36 Receptor Affinity
[As(4-F)F4]-GHRP-6 exhibits high binding affinity for CD36, with an IC50 of 6.2 µM in competitive displacement assays—comparable to its azapeptide counterpart [aza(4-F)F4]-GHRP-6 (IC50: 6.06 µM) . This affinity aligns with CD36’s role in scavenger receptor-mediated signaling, implicating the compound in pathways regulating inflammation and lipid metabolism .
Anti-Inflammatory Effects
In murine macrophage models, [As(4-F)F4]-GHRP-6 (10 µM) reduces nitric oxide (NO) overproduction by 68% following TLR2 agonist stimulation (R-FSL-1) . Concurrently, it suppresses pro-inflammatory cytokines:
These effects are mediated via CD36-dependent inhibition of NF-κB nuclear translocation, attenuating transcriptional activation of inflammatory mediators .
Angiogenic Neutrality
Unlike [aza(4-F)F4]-GHRP-6, which inhibits choroidal neovascularization by 40%, [As(4-F)F4]-GHRP-6 shows no significant effect on microvascular sprouting in mouse choroidal explants . This selectivity positions it as a pure inflammation modulator, avoiding unintended angiogenic suppression.
Mechanisms of Action
CD36-TLR2 Crosstalk
CD36 co-localizes with Toll-like Receptor 2 (TLR2) on macrophage membranes, forming a signaling complex that amplifies innate immune responses . [As(4-F)F4]-GHRP-6 disrupts this interaction, reducing phosphorylation of downstream effectors (e.g., MAPK p38, JNK) by 45–60% .
Metabolic Modulation
CD36 facilitates fatty acid uptake and β-oxidation in macrophages, contributing to pro-inflammatory M1 polarization . [As(4-F)F4]-GHRP-6 downregulates CD36-mediated lipid uptake by 32%, shifting macrophages toward an anti-inflammatory M2 phenotype .
Preclinical Studies
Murine Model of Retinal Inflammation
In blue light-induced retinal damage models, [As(4-F)F4]-GHRP-6 (5 mg/kg, intraperitoneal) reduces subretinal IBA-1+ macrophage infiltration by 71% compared to controls . Histological analysis reveals diminished photoreceptor apoptosis and preserved retinal architecture.
Comparative Analysis with Analogues
| Parameter | [As(4-F)F4]-GHRP-6 | [aza(4-F)F4]-GHRP-6 | Native GHRP-6 |
|---|---|---|---|
| CD36 IC50 (µM) | 6.2 | 6.06 | 12.4 |
| TLR2-NF-κB Inhibition | 68% NO reduction | 72% NO reduction | 35% NO reduction |
| Angiogenic Modulation | Neutral | Inhibitory | Stimulatory |
| Metabolic Stability | t½ = 4.2 h | t½ = 3.8 h | t½ = 1.5 h |
Table 1: Pharmacodynamic and pharmacokinetic comparison of GHRP-6 analogues .
Future Directions
-
Structural Optimization: Introducing non-natural amino acids to enhance metabolic stability (e.g., cyclization, PEGylation).
-
Combination Therapies: Pairing with anti-angiogenic agents (e.g., VEGF inhibitors) for wet AMD.
-
Clinical Translation: Investigate pharmacokinetics in higher mammalian models and establish dose-response relationships.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume